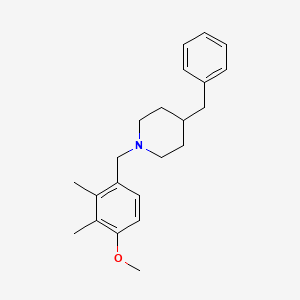
4-benzyl-1-(4-methoxy-2,3-dimethylbenzyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzyl-1-(4-methoxy-2,3-dimethylbenzyl)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a piperidine derivative with a unique structure that has been found to exhibit promising biological activity.
Mécanisme D'action
The exact mechanism of action of 4-benzyl-1-(4-methoxy-2,3-dimethylbenzyl)piperidine is not fully understood. However, it has been suggested that this compound may exert its neuroprotective effects through the activation of the Nrf2/ARE signaling pathway. This pathway is involved in the regulation of cellular antioxidant defenses and has been shown to be activated by 4-benzyl-1-(4-methoxy-2,3-dimethylbenzyl)piperidine in several studies.
Biochemical and Physiological Effects:
Studies have shown that 4-benzyl-1-(4-methoxy-2,3-dimethylbenzyl)piperidine can modulate several biochemical and physiological processes. This compound has been found to reduce oxidative stress and inflammation in the brain, which are major contributors to neurodegenerative diseases. Additionally, 4-benzyl-1-(4-methoxy-2,3-dimethylbenzyl)piperidine has been shown to enhance cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-benzyl-1-(4-methoxy-2,3-dimethylbenzyl)piperidine is its potential therapeutic applications in the field of neuroscience. This compound has been found to exhibit neuroprotective properties and may be a promising candidate for the treatment of neurodegenerative diseases. However, one limitation of this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on 4-benzyl-1-(4-methoxy-2,3-dimethylbenzyl)piperidine. One area of interest is the investigation of its potential therapeutic applications in other disease areas such as cancer and cardiovascular diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacokinetic properties. Finally, the development of novel synthetic methods for the production of 4-benzyl-1-(4-methoxy-2,3-dimethylbenzyl)piperidine may lead to the discovery of new analogs with improved biological activity and pharmacokinetics.
Conclusion:
In conclusion, 4-benzyl-1-(4-methoxy-2,3-dimethylbenzyl)piperidine is a compound with promising therapeutic applications in the field of neuroscience. Its neuroprotective properties and potential for the treatment of neurodegenerative diseases make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 4-benzyl-1-(4-methoxy-2,3-dimethylbenzyl)piperidine involves the reaction of 4-methoxy-2,3-dimethylbenzyl chloride with benzylamine in the presence of a base such as sodium hydroxide. The resulting product is then treated with piperidine to obtain the final compound. This synthetic method has been reported in several research articles and has been found to be efficient and reproducible.
Applications De Recherche Scientifique
4-benzyl-1-(4-methoxy-2,3-dimethylbenzyl)piperidine has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in the field of neuroscience, where this compound has been found to exhibit neuroprotective properties. Studies have shown that 4-benzyl-1-(4-methoxy-2,3-dimethylbenzyl)piperidine can protect neurons from oxidative stress and reduce inflammation in the brain. This has led to its investigation as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
4-benzyl-1-[(4-methoxy-2,3-dimethylphenyl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO/c1-17-18(2)22(24-3)10-9-21(17)16-23-13-11-20(12-14-23)15-19-7-5-4-6-8-19/h4-10,20H,11-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKHNBXJOKKZGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199029 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Benzyl-1-(4-methoxy-2,3-dimethylbenzyl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,3-benzodioxol-5-ylmethyl)-4-(3-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6045729.png)
![1-(4-morpholinyl)-3-[3-({[2-(1H-1,2,4-triazol-5-ylthio)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6045737.png)
![2-(2-chloro-6-fluorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]acetamide](/img/structure/B6045743.png)
![N-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6045759.png)
![2-[1-(4-bromobenzyl)-2-piperidinyl]ethanol](/img/structure/B6045763.png)

![2-[(5-isoquinolinyloxy)methyl]-N-[1-methyl-2-(2-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6045777.png)
![N-methyl-2-(1-methyl-3-oxo-2-piperazinyl)-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B6045782.png)
![1-(diethylamino)-3-[5-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6045789.png)
![N-(2,4-dimethoxyphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B6045793.png)
![2-(methylthio)-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B6045802.png)
![3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-N-[(6-methyl-2-pyridinyl)methyl]propanamide](/img/structure/B6045807.png)
![1-(3-furylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6045820.png)
![2,4-dibromo-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B6045823.png)